4-(1-{2-[2-(butan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-(1-{2-[2-(butan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 4-(1-{2-[2-(butan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one involves multiple steps, including the formation of the benzimidazole core and subsequent functionalizationIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenoxyethyl side chain. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. .
Scientific Research Applications
4-(1-{2-[2-(butan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-(1-{2-[2-(butan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one include other benzimidazole derivatives and pyrrolidin-2-one compounds. These compounds share similar structural features but may differ in their biological activities and chemical properties. Some examples of similar compounds include:
- 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid .
- 4-(4-(1-(4-methylphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenyl)morpholine . The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C31H35N3O3 |
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Molecular Weight |
497.6 g/mol |
IUPAC Name |
4-[1-[2-(2-butan-2-ylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-ethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C31H35N3O3/c1-4-22(3)24-12-6-10-16-28(24)37-19-18-33-26-14-8-7-13-25(26)32-31(33)23-20-30(35)34(21-23)27-15-9-11-17-29(27)36-5-2/h6-17,22-23H,4-5,18-21H2,1-3H3 |
InChI Key |
XKICQKWFHPKLHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OCC |
Origin of Product |
United States |
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